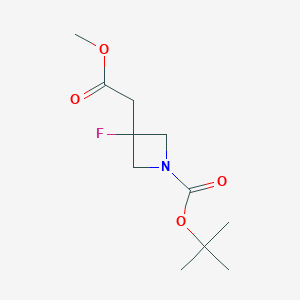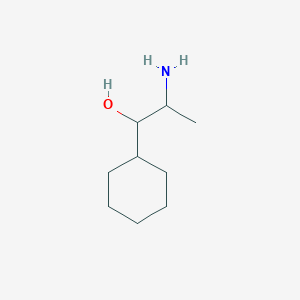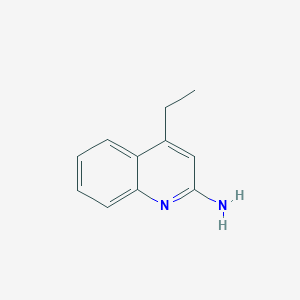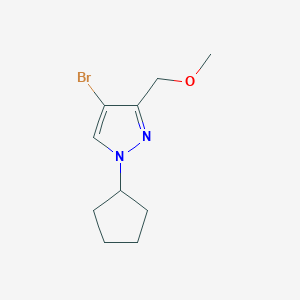![molecular formula C17H20N2O3 B2897927 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852165-18-5](/img/structure/B2897927.png)
1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of coumarin, which is a class of benzopyrones . It has been synthesized and characterized in various studies . The compound has shown significant inhibitory activity against the growth of tested bacterial strains .
Synthesis Analysis
The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Molecular Structure Analysis
The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques and Molecular Docking : Research has demonstrated efficient multi-component one-pot synthesis techniques for creating chromene-containing compounds with potential anti-proliferative activities against cancer cell lines. Molecular docking studies have indicated good binding affinity with proteins, suggesting a mechanism of action (Parveen et al., 2017). Furthermore, one-pot, three-component synthesis methods have developed novel chromene derivatives with in vitro antibacterial effects, highlighting a clean, metal-free, and environmentally friendly approach (Pouramiri et al., 2017).
Chemical Properties and Polymer Synthesis : The use of chromene derivatives in synthesizing new aromatic polyamides with photosensitive properties has been explored. These polyamides exhibit good thermal properties and photoreactive capabilities, making them suitable for applications requiring light-induced crosslinking (Nechifor, 2009).
Pharmacological Applications
CGRP Receptor Inhibitor Development : A potent calcitonin gene-related peptide (CGRP) receptor antagonist has been synthesized, showcasing a convergent, stereoselective, and economical approach. This research outlines the synthesis of a CGRP receptor inhibitor, indicating its potential therapeutic application (Cann et al., 2012).
Antimicrobial and Antiproliferative Effects : Various chromene derivatives have been synthesized and evaluated for their biological properties, including antimicrobial and antiproliferative effects. These studies offer insights into the structure-activity relationships and potential therapeutic applications of chromene-based compounds (Ramaganesh et al., 2010).
Mechanistic Studies and Chemical Interactions
Reductive Ring Opening and Tandem Intramolecular Rearrangements : The study of chromano–piperidine-fused isoxazolidines has revealed novel mechanisms involving reductive ring opening and tandem intramolecular rearrangements. This research provides valuable insights into the complex chemical behaviors of chromene derivatives (Singh et al., 2017).
Mecanismo De Acción
Target of Action
Coumarin derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .
Mode of Action
For instance, some coumarin derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
These could potentially include pathways related to coagulation, inflammation, and viral replication .
Pharmacokinetics
Coumarin derivatives are generally known for their good bioavailability .
Result of Action
Based on the known activities of coumarin derivatives, the compound could potentially exert antimicrobial, anti-inflammatory, and antiviral effects .
Propiedades
IUPAC Name |
1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-2-3-14-13(9-16(20)22-15(14)8-11)10-19-6-4-12(5-7-19)17(18)21/h2-3,8-9,12H,4-7,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVBOZMIPXWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)
![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)




![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)
